Cas no 2138304-29-5 (2-Pyridinecarbonitrile, 5-chloro-6-(3-oxo-1-pyrrolidinyl)-)

2-Pyridinecarbonitrile, 5-chloro-6-(3-oxo-1-pyrrolidinyl)- Chemical and Physical Properties
Names and Identifiers
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- 2-Pyridinecarbonitrile, 5-chloro-6-(3-oxo-1-pyrrolidinyl)-
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- Inchi: 1S/C10H8ClN3O/c11-9-2-1-7(5-12)13-10(9)14-4-3-8(15)6-14/h1-2H,3-4,6H2
- InChI Key: MRPNERQQUJFITP-UHFFFAOYSA-N
- SMILES: C1(C#N)=NC(N2CCC(=O)C2)=C(Cl)C=C1
2-Pyridinecarbonitrile, 5-chloro-6-(3-oxo-1-pyrrolidinyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-698101-0.5g |
5-chloro-6-(3-oxopyrrolidin-1-yl)pyridine-2-carbonitrile |
2138304-29-5 | 0.5g |
$1316.0 | 2023-03-10 | ||
Enamine | EN300-698101-1.0g |
5-chloro-6-(3-oxopyrrolidin-1-yl)pyridine-2-carbonitrile |
2138304-29-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-698101-2.5g |
5-chloro-6-(3-oxopyrrolidin-1-yl)pyridine-2-carbonitrile |
2138304-29-5 | 2.5g |
$2688.0 | 2023-03-10 | ||
Enamine | EN300-698101-0.05g |
5-chloro-6-(3-oxopyrrolidin-1-yl)pyridine-2-carbonitrile |
2138304-29-5 | 0.05g |
$1152.0 | 2023-03-10 | ||
Enamine | EN300-698101-5.0g |
5-chloro-6-(3-oxopyrrolidin-1-yl)pyridine-2-carbonitrile |
2138304-29-5 | 5.0g |
$3977.0 | 2023-03-10 | ||
Enamine | EN300-698101-0.1g |
5-chloro-6-(3-oxopyrrolidin-1-yl)pyridine-2-carbonitrile |
2138304-29-5 | 0.1g |
$1207.0 | 2023-03-10 | ||
Enamine | EN300-698101-0.25g |
5-chloro-6-(3-oxopyrrolidin-1-yl)pyridine-2-carbonitrile |
2138304-29-5 | 0.25g |
$1262.0 | 2023-03-10 | ||
Enamine | EN300-698101-10.0g |
5-chloro-6-(3-oxopyrrolidin-1-yl)pyridine-2-carbonitrile |
2138304-29-5 | 10.0g |
$5897.0 | 2023-03-10 |
2-Pyridinecarbonitrile, 5-chloro-6-(3-oxo-1-pyrrolidinyl)- Related Literature
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
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Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
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Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
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Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
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Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
Additional information on 2-Pyridinecarbonitrile, 5-chloro-6-(3-oxo-1-pyrrolidinyl)-
2-Pyridinecarbonitrile, 5-chloro-6-(3-oxo-1-pyrrolidinyl) (CAS No: 2138304-29-5)
The compound 2-Pyridinecarbonitrile, 5-chloro-6-(3-oxo-1-pyrrolidinyl), with CAS number 2138304-29-5, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and material science. This compound is characterized by its unique structure, which combines a pyridine ring with a cyano group and a substituted pyrrolidine moiety. The presence of these functional groups endows the molecule with versatile reactivity and potential applications in drug design and advanced materials.
Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry, particularly due to their ability to act as H-bond donors and π-interactants, which are critical for drug-target interactions. The 5-chloro substitution on the pyridine ring introduces electron-withdrawing effects, enhancing the molecule's reactivity and selectivity in various chemical reactions. This property makes it an attractive candidate for the development of antimicrobial agents and anticancer drugs, where precise control over molecular interactions is essential.
The 6-(3-oxo-1-pyrrolidinyl) group attached to the pyridine ring further enhances the compound's versatility. Pyrrolidine derivatives are known for their ability to form stable five-membered rings, which can mimic natural biomolecules such as amino acids. This structural similarity has led researchers to explore its potential in designing peptidomimetic drugs, which can offer improved stability and bioavailability compared to traditional peptide-based therapies.
Recent advancements in computational chemistry have enabled detailed studies of the electronic properties and molecular dynamics of this compound. For instance, density functional theory (DFT) calculations have revealed that the cyano group at position 2 significantly influences the molecule's electronic distribution, making it a promising candidate for applications in organic electronics and catalysis. Its ability to act as both an electron-deficient and electron-rich species under different reaction conditions adds another layer of complexity and utility to its chemical profile.
In terms of synthesis, the compound can be prepared via a multi-step process involving nucleophilic aromatic substitution and cyclization reactions. The use of environmentally friendly reagents and catalytic systems has become a focus in recent research, aligning with the global trend toward sustainable chemical processes. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions, reducing both time and energy consumption while maintaining high yields.
The application of this compound extends beyond traditional pharmaceuticals into areas such as agricultural chemistry and biotechnology. For example, its potential as a pesticide additive is being investigated due to its ability to enhance the efficacy of existing pesticides while reducing environmental impact. Additionally, its role in enzyme inhibition studies has provided valuable insights into the design of novel therapeutic agents targeting specific biological pathways.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the compound's structure and purity. These methods have also facilitated studies on its stability under various storage conditions, which is crucial for ensuring its reliability in industrial applications.
In conclusion, 2-Pyridinecarbonitrile, 5-chloro-6-(3-oxo-1-pyrrolidinyl) (CAS No: 2138304-29-5) represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique combination of functional groups and favorable chemical properties positions it as a key player in contemporary research efforts aimed at developing innovative solutions in medicine, materials science, and beyond.
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